molecular formula C16H15Cl2N3O4S B13958106 2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid

2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid

Cat. No.: B13958106
M. Wt: 416.3 g/mol
InChI Key: JYWSQCXYKVCAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and several substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzoic acid rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and other functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the morpholine ring, for example, can enhance its solubility and bioavailability, making it a more effective candidate for certain applications.

Properties

Molecular Formula

C16H15Cl2N3O4S

Molecular Weight

416.3 g/mol

IUPAC Name

2,4-dichloro-6-[(4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbonyl)amino]benzoic acid

InChI

InChI=1S/C16H15Cl2N3O4S/c1-8-13(26-16(19-8)21-2-4-25-5-3-21)14(22)20-11-7-9(17)6-10(18)12(11)15(23)24/h6-7H,2-5H2,1H3,(H,20,22)(H,23,24)

InChI Key

JYWSQCXYKVCAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCOCC2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.